1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl esters, methyl groups, and chlorinated aromatic compounds. The synthesis may involve:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the tert-butyl and methyl groups via alkylation reactions.
Step 3: Attachment of the chloro-formylphenoxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key factors include temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, derivatives of this compound may exhibit biological activity, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its structural features could be optimized to enhance its efficacy and selectivity as a pharmaceutical agent.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate conversion.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-4-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-4-methoxyphenoxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from similar compounds with different substituents.
Properties
Molecular Formula |
C18H22ClNO6 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-chloro-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22ClNO6/c1-18(2,3)26-17(23)20-9-13(8-15(20)16(22)24-4)25-12-6-5-11(10-21)14(19)7-12/h5-7,10,13,15H,8-9H2,1-4H3/t13-,15-/m0/s1 |
InChI Key |
ZKMIHVNPPLMFPC-ZFWWWQNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C=C2)C=O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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